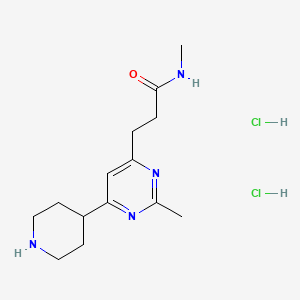

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O.2ClH/c1-10-17-12(3-4-14(19)15-2)9-13(18-10)11-5-7-16-8-6-11;;/h9,11,16H,3-8H2,1-2H3,(H,15,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBOBTSGNKAYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride (CAS Number: 1361111-98-9) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄Cl₂N₄O |

| Molecular Weight | 335.3 g/mol |

| CAS Number | 1361111-98-9 |

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including protein kinases. Specifically, it has been studied in the context of glycogen synthase kinase 3 beta (GSK-3β) inhibition. In a series of studies, amide derivatives similar to N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide have shown promising inhibitory potency against GSK-3β, suggesting a potential therapeutic role in conditions like Alzheimer's disease and cancer .

Structure-Activity Relationships (SAR)

Research indicates that structural modifications significantly affect the biological activity of compounds within this class. For instance, the introduction of specific substituents on the piperidine ring enhances activity against various targets. Notably, modifications that improve metabolic stability while maintaining potency are crucial for developing effective therapeutic agents .

Biological Activity Findings

- Antibacterial Activity : Some derivatives of piperidine-based compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-donating or electron-withdrawing groups on the piperidine ring can modulate this activity significantly .

- Cytotoxicity : In vitro studies have shown that certain analogs exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HeLa, with IC₅₀ values indicating varying levels of potency .

- Neuroprotective Effects : Compounds similar to N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide have been evaluated for neuroprotective properties, which may extend their utility in neurodegenerative diseases .

Case Studies

- GSK-3β Inhibition : A study focused on amide derivatives revealed that certain configurations led to enhanced inhibitory action against GSK-3β. The most potent compound exhibited an IC₅₀ value of 360 nM and demonstrated improved metabolic stability, highlighting the importance of structural optimization in drug development .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various piperidine derivatives. The results indicated that specific substitutions could lead to significant improvements in antibacterial activity, particularly against strains such as E. coli and Staphylococcus aureus .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with a similar pyrimidine-piperidine structure exhibit significant anticancer activity. Research has shown that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, a study on pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, suggesting potential for N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride in oncology .

-

Neurological Disorders

- Compounds containing piperidine rings are often explored for their neuroprotective properties. Preliminary investigations suggest that the target compound may enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's. A case study highlighted the efficacy of related compounds in improving memory retention in animal models, which could be extrapolated to N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride .

Agricultural Applications

-

Fungicidal Properties

- The structural components of N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride suggest potential as a fungicide. Pyrimidine derivatives have been utilized in agricultural settings to combat fungal pathogens affecting crops. Studies have shown that similar compounds effectively inhibit fungal growth, providing a basis for testing this compound's efficacy in agriculture .

-

Pesticidal Activity

- The piperidine moiety is known for its insecticidal properties, making this compound a candidate for development as an insecticide. Research indicates that piperidine-based compounds can disrupt the nervous systems of pests, leading to mortality. This application is critical in developing safer and more effective agricultural chemicals .

Data Table: Summary of Research Findings

Case Studies

- Anticancer Efficacy Study

- Neuroprotective Effects

- Fungicidal Activity Assessment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide Dihydrochloride

- Structural Differences : The isomer (CAS 1361113-31-6) swaps substituent positions on the pyrimidine ring: a methyl group at the 6-position and a piperidin-3-yl group at the 2-position .

- Piperidin-3-yl (vs. piperidin-4-yl) modifies spatial orientation, which could influence interactions with hydrophobic pockets or hydrogen-bonding networks.

Fluorinated Pyrimidine Derivative: N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

- Core Modifications : Replaces the methyl-piperidine-propanamide chain with a trifluoromethyl group and a pyrrolidin-3-yl amine.

- Pyrrolidine (5-membered ring) introduces greater ring strain and conformational rigidity compared to piperidine (6-membered), affecting binding kinetics .

- Applications : Highlighted for versatility in pharmaceutical and material science research.

DPP-IV Inhibitor: N-[1-(3-Amino-4-Phenyl-Butyryl)-4-Hydroxy-Pyrrolidin-2-Ylmethyl]-Propionamide

- Structural Divergence : Shares a propionamide group but incorporates a hydroxy-pyrrolidine core and a phenyl-butyryl side chain.

- Functional Impact: The hydroxy-pyrrolidine and phenyl groups likely enhance specificity for DPP-IV inhibition, a target in type 2 diabetes therapy .

Structural and Functional Data Table

Key Observations and Implications

Substituent Positioning : The 2-methyl-6-piperidin-4-yl arrangement in the target compound may optimize steric and electronic interactions compared to its isomer, though empirical validation is needed.

Salt Form Advantages : Dihydrochloride salts (target compound and isomer) likely offer superior solubility over free bases, critical for oral bioavailability .

Pharmacophore Variations :

- Pyrimidine derivatives (target, isomer, fluorinated compound) favor aromatic interactions.

- Pyrrolidine-based compounds (e.g., DPP-IV inhibitor) prioritize hydrogen bonding and conformational flexibility.

Preparation Methods

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Intermediate

A crucial intermediate in the synthesis is 1-methylpiperidine-4-carboxylic acid, which can be prepared via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid). This step uses formaldehyde as a hydrogen donor in the presence of a palladium or platinum catalyst, water, and an acid such as formic acid under heating conditions (90–95 °C) at ambient pressure. The reaction converts the secondary amine to a tertiary amine by methylation at the nitrogen atom.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Transfer hydrogenation | Piperidine-4-carboxylic acid, formaldehyde, Pd/C catalyst, formic acid, water, heat (90–95 °C) | 1-Methylpiperidine-4-carboxylic acid |

This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents) to facilitate further transformations and improve stability.

Conversion to N,N-Diethyl-1-methylpiperidine-4-carboxamide

The 1-methylpiperidine-4-carboxylic acid hydrochloride is reacted with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide. Thionyl chloride activates the carboxylic acid group by converting it into an acid chloride intermediate, which then reacts with diethylamine.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation and amidation | Thionyl chloride, diethylamine, 1-methylpiperidine-4-carboxylic acid hydrochloride | N,N-Diethyl-1-methylpiperidine-4-carboxamide |

The use of diethylamine is preferred over dimethylamine due to its liquid state at ambient temperature, which simplifies handling and reaction control. This step avoids the formation of unwanted side products such as dimethyl carbamoyl chloride.

Formation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

A key intermediate involving the pyrimidinyl or pyridinyl moiety is prepared using a Grignard reaction. The reaction involves 2,6-dibromopyridine and a Grignard reagent (e.g., isopropylmagnesium chloride/lithium chloride, known as Turbo Grignard reagent) at ambient temperature (18–25 °C). This method is advantageous over lithium reagents as it avoids cryogenic conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard reaction | 2,6-Dibromopyridine, isopropylmagnesium chloride/lithium chloride, ambient temperature | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone |

This intermediate is isolated as its hydrobromide salt for further conversion.

Catalytic Amination to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

The brominated intermediate undergoes catalytic amination using copper(I) oxide (>0.02 wt %) at temperatures below 80 °C (preferably 60–70 °C). This step replaces the bromine atom with an amino group, yielding the amine intermediate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Catalytic amination | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, Cu2O catalyst, <80 °C | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone |

Lower temperature and sufficient catalyst loading prevent discoloration of the product, resulting in a white crystalline solid. Higher temperatures or lower catalyst loadings produce yellow to brown products, which are undesirable.

Final Coupling and Salt Formation

The final step involves coupling the amine intermediate with the propionamide moiety and subsequent conversion to the dihydrochloride salt. The hydrochloride salt formation is typically achieved by treatment with hydrochloric acid in ethanol or suitable solvents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Salt formation | Hydrochloric acid, ethanol | N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride |

This salt form improves the compound's stability, solubility, and pharmaceutical applicability.

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Reagents/Conditions | Notes/Advantages |

|---|---|---|---|

| 1 | 1-Methylpiperidine-4-carboxylic acid | Transfer hydrogenation: formaldehyde, Pd/C, formic acid, heat | Efficient methylation under mild conditions |

| 2 | N,N-Diethyl-1-methylpiperidine-4-carboxamide | Thionyl chloride, diethylamine | Liquid diethylamine improves handling |

| 3 | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Grignard reagent (Turbo Grignard), ambient temperature | Avoids cryogenic conditions |

| 4 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Cu2O catalyst, <80 °C | Prevents discoloration, yields white solid |

| 5 | N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride | Hydrochloric acid, ethanol | Formation of stable dihydrochloride salt |

Research Findings and Considerations

Catalyst Loading and Temperature Control: Maintaining catalyst loading above 0.02 wt % and reaction temperature below 80 °C during catalytic amination is critical for product purity and color quality.

Transfer Hydrogenation Conditions: Using formaldehyde and palladium catalysts under ambient pressure and moderate heating provides an efficient methylation method avoiding harsher conditions.

Grignard Reagent Choice: The use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) is preferred due to ambient temperature operation and better control compared to lithium reagents.

Salt Formation: Conversion to the dihydrochloride salt enhances the compound's pharmaceutical properties, including solubility and stability.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and amidation reactions. For pyrimidine derivatives, intermediates like 2-methyl-6-piperidin-4-yl-pyrimidine can be synthesized via Suzuki coupling or palladium-catalyzed cross-coupling, followed by propionamide formation. Reaction optimization should employ computational reaction path searches (e.g., density functional theory (DFT) for transition-state analysis) to identify energy barriers and ideal solvents (e.g., DMF or THF). Experimental validation via Design of Experiments (DoE) can narrow down temperature, catalyst loading, and stoichiometry .

- Table 1 : Example Reaction Parameters for Pyrimidine Derivatives

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 110 | 65–78 | |

| Amidation | EDC/HOBt, DIPEA | THF | RT | 82–90 |

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC-UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (≥98% by area normalization) .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm stereochemistry and functional groups. 2D NMR (COSY, HSQC) resolves piperidine and pyrimidine ring conformations .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]⁺ at m/z 365.18 ± 0.01) .

Q. How do solubility and stability properties influence formulation for in vitro studies?

- Methodological Answer :

- Solubility : Determine via shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Dihydrochloride salts generally enhance aqueous solubility (e.g., >10 mg/mL in water) but may require pH adjustment for long-term stability .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization is recommended for hygroscopic samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors).

- Orthogonal Validation : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding affinity (Kd) and thermodynamics .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values from independent studies, accounting for variables like cell passage number or serum concentration .

Q. What strategies are effective in elucidating the compound's mechanism of action (MoA)?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on predicted binding residues .

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to identify downstream signaling cascades. Tools like Ingenuity Pathway Analysis (IPA) can map affected pathways .

Q. How should structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

- Methodological Answer :

- Analog Synthesis : Systematically modify the pyrimidine core (e.g., substituents at C2/C6) and piperidine moiety (e.g., N-methyl vs. N-ethyl).

- QSAR Modeling : Train models with datasets of IC50 values and descriptors (e.g., LogP, polar surface area). Partial Least Squares (PLS) regression identifies critical physicochemical properties .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Data Contradiction Analysis

Q. How to address inconsistent pharmacokinetic (PK) data between rodent and non-rodent models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.